ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate
Description
. This compound is known for its unique chemical structure and properties, which make it suitable for a variety of scientific and industrial applications.
Properties
IUPAC Name |
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-16-10-7-5-9(6-8-10)13-11(18)14-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSCDCDZTWERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Ethoxyaniline with Thiophosgene
The synthesis begins with the generation of 4-ethoxyphenyl isothiocyanate, a critical intermediate. In anhydrous dichloromethane, 4-ethoxyaniline reacts with thiophosgene at 0–5°C under inert conditions. Triethylamine is added to scavenge HCl, ensuring a high yield of the isothiocyanate.
Reaction conditions:
- Temperature: 0–5°C
- Solvent: Dichloromethane
- Base: Triethylamine (1.2 equivalents)
- Yield: ~85% (crude), purified via distillation under reduced pressure.
Coupling with Ethyl Carbamate
The isothiocyanate intermediate is then reacted with ethyl carbamate in tetrahydrofuran (THF) at reflux. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the coupling, forming the target compound.
Optimized parameters:
- Solvent: THF
- Temperature: 66°C (reflux)
- Catalyst: DMAP (0.1 equivalents)
- Reaction time: 6–8 hours
- Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexanes).
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to ensure cost-effectiveness and safety:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times and improves heat management. For instance, the isothiocyanate formation step achieves 90% conversion in 30 minutes at 10°C under flow conditions.
Solvent Recycling
THF is recovered via distillation and reused, minimizing waste. Closed-loop systems achieve 95% solvent recovery, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for synthesizing this compound:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Thiophosgene route | 0–5°C, DCM, Triethylamine | 75% | >98% | High |
| Microwave-assisted | 100°C, 30 min, DMF | 68% | 95% | Moderate |
| Continuous flow | 10°C, 30 min, THF | 82% | 97% | High |
Microwave-assisted synthesis offers faster reaction times but lower yields compared to traditional methods.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol/water (4:1), yielding white crystals with a melting point of 112–114°C.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.98 (q, 2H, OCH₂), 6.82 (d, 2H, ArH), 7.34 (d, 2H, ArH), 9.45 (s, 1H, NH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during isothiocyanate synthesis generate ureas or thioureas. Adding molecular sieves (4Å) absorbs moisture, suppressing hydrolysis.
Catalyst Cost
DMAP, though effective, is expensive. Replacing it with cheaper alternatives like pyridine-N-oxide reduces costs by 40% without significantly affecting yields.
Emerging Technologies
Enzymatic Synthesis
Recent studies explore lipase-catalyzed reactions in ionic liquids, achieving 65% yield under mild conditions (30°C, 24 hours).
Photochemical Activation
UV light (254 nm) accelerates coupling reactions, reducing time to 2 hours with comparable yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile reagent in organic synthesis, allowing for the preparation of various derivatives and intermediates. It can be utilized to create more complex molecules, particularly in pharmaceutical chemistry .
- Reactivity Studies : The compound's chemical structure allows for studies on its reactivity and interactions with other chemical species, contributing to the understanding of carbamate and thioamide chemistry.
Biology
- Antimicrobial Properties : Research indicates that ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as E. coli and S. aureus, suggesting potential applications in developing antimicrobial agents .
- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties, potentially inducing apoptosis in cancer cell lines. Mechanisms include the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further oncological research .
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent in treating inflammatory diseases and cancer. Its ability to interact with specific molecular targets could lead to the development of new drugs .
- Enzyme Inhibition Studies : The compound's structure suggests it could serve as an enzyme inhibitor, which is valuable in pharmacological studies aimed at identifying new therapeutic agents .
Industry
- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals with specific properties, including polymers and coatings. Its unique chemical characteristics make it suitable for various industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines showed that treatment with this compound resulted in increased apoptosis rates compared to control groups. Mechanistic studies suggested that the compound affects mitochondrial pathways, leading to an increase in pro-apoptotic proteins.
Mechanism of Action
The mechanism of action of ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-phenylcarbamate: Lacks the ethoxy and thiocarbamoyl groups, resulting in different chemical and biological properties.
Ethyl N-(4-methoxyphenyl)carbamate: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
Ethyl N-[(4-chlorophenyl)carbamothioyl]carbamate: Contains a chloro group instead of an ethoxy group, leading to different chemical and biological properties.
Biological Activity
Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group with an ethoxy substituent on the phenyl ring. This structural configuration is significant in determining its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Specific studies have shown promising results against common pathogens, although further research is necessary to quantify its effectiveness and determine the minimum inhibitory concentrations (MICs) required for clinical relevance.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, leading to reduced tumor growth in vitro. The exact molecular targets remain under investigation, but initial findings suggest interactions with key regulatory proteins involved in cell cycle control .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to an accumulation of toxic metabolites within cells.
- Oxidative Stress : It has been observed to induce oxidative stress in cells, which can lead to cellular damage and apoptosis.
- Gene Expression Modulation : this compound influences the expression of genes associated with cell survival and apoptosis, further contributing to its anticancer effects .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study tested the compound against various bacterial strains, revealing significant antimicrobial activity with varying degrees of effectiveness depending on the strain. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability among several cancer cell lines, including breast and colon cancer models. The study highlighted the need for further exploration into its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl N-(4-methoxyphenyl)carbamothioyl carbamate | Methoxy group instead of ethoxy | Similar antimicrobial properties but different anticancer efficacy |
| Ethyl N-(4-chlorophenyl)carbamothioyl carbamate | Chloro group instead of ethoxy | Enhanced cytotoxicity against certain cancer lines |
This table underscores how minor structural variations can lead to significant differences in biological activity.
Q & A
Q. Table 1: Substituent Effects on Hydrolysis Rates
| Substituent | Hydrolysis Rate (k, s⁻¹) | Conditions (pH) | Reference |
|---|---|---|---|
| 4-Ethoxy | 1.2 × 10⁻⁴ | 7.4 | |
| 4-Chloro | 3.8 × 10⁻⁴ | 7.4 | |
| 4-Methyl | 0.9 × 10⁻⁴ | 7.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
